molecular formula C12H12N2 B8765266 Pyridine, 3-(4-tolylamino)- CAS No. 285991-95-9

Pyridine, 3-(4-tolylamino)-

Cat. No.: B8765266
CAS No.: 285991-95-9
M. Wt: 184.24 g/mol
InChI Key: VSMARCBHVFVKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 3-(4-tolylamino)- is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-(4-tolylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(4-tolylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

285991-95-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(4-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h2-9,14H,1H3

InChI Key

VSMARCBHVFVKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
t-BuBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
1.957265%

Synthesis routes and methods II

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
t-BuXPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
1.576075%

Synthesis routes and methods III

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
XPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
38.41799%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.